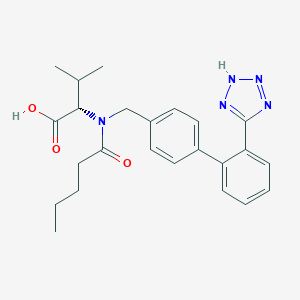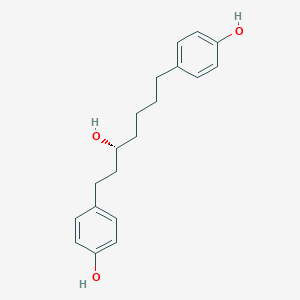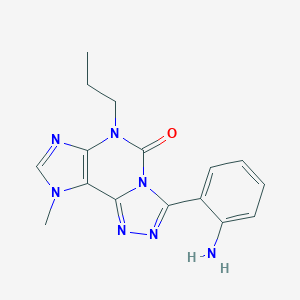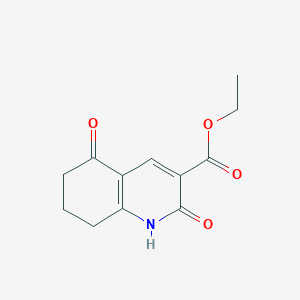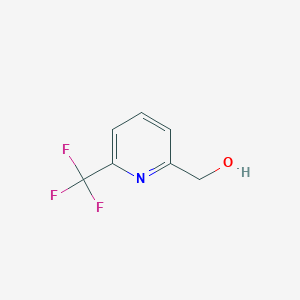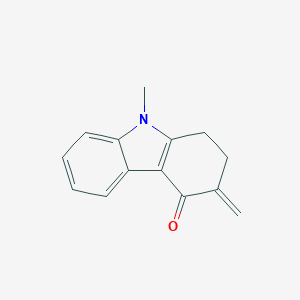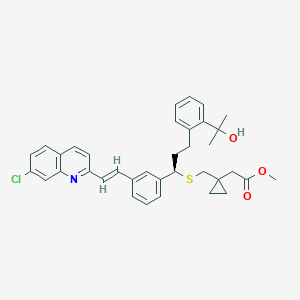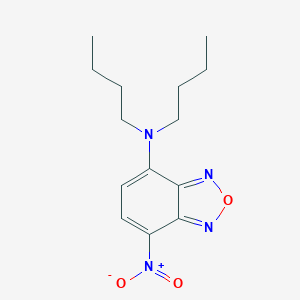
N,N-Dibutyl-7-nitro-4-benzofurazanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-7-nitro-4-benzofurazanamine is a fluorescent dye that has gained significant attention in various fields, including medical research, environmental research, and industrial research. This compound is known for its unique structural properties and its ability to act as a fluorescent marker, making it valuable in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N-Dibutyl-7-nitro-4-benzofurazanamine is scaled up using optimized reaction conditions to maximize yield and minimize by-products. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-7-nitro-4-benzofurazanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a variety of functional groups onto the benzoxadiazole ring .
Scientific Research Applications
N,N-Dibutyl-7-nitro-4-benzofurazanamine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in various chemical assays and studies.
Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.
Medicine: Utilized in medical research for imaging and diagnostic purposes.
Industry: Applied in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Dibutyl-7-nitro-4-benzofurazanamine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent marker. This property allows researchers to track and visualize various processes in real-time .
Comparison with Similar Compounds
Similar Compounds
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used to label palmitoylation sites on proteins.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: A promising anticancer compound with similar structural properties.
Uniqueness
N,N-Dibutyl-7-nitro-4-benzofurazanamine stands out due to its specific dibutylamine groups, which enhance its solubility and stability in various solvents. This makes it particularly useful in applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRXKMOKIVRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
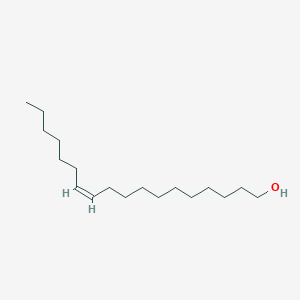
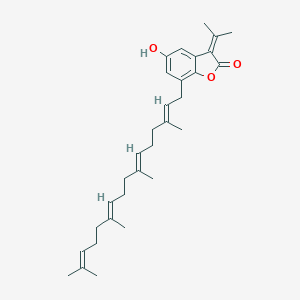
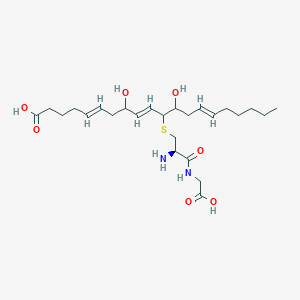

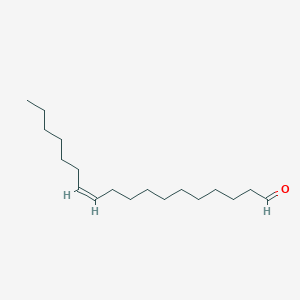
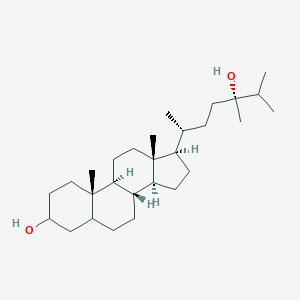
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
